

Spectroscopic data of "2,5-Dimethoxyphenylacetonitrile" (¹H NMR, ¹³C NMR, IR, MS)

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Compound of Interest

Compound Name: 2,5-Dimethoxyphenylacetonitrile

Cat. No.: B106619

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Spectroscopic Profile of 2,5-Dimethoxyphenylacetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2,5-Dimethoxyphenylacetonitrile** (CAS No: 18086-24-3), a significant intermediate in pharmaceutical synthesis.[1] The following sections detail its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral properties of this compound for identification, purity assessment, and quality control.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **2,5- Dimethoxyphenylacetonitrile**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for **2,5-Dimethoxyphenylacetonitrile** in



a deuterated chloroform (CDCl₃) solvent are presented below. These predictions are based on established chemical shift principles and data from analogous compounds.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 6.8-7.0	Multiplet	3H	Aromatic protons (H-3, H-4, H-6)
~ 3.85	Singlet	3H	Methoxy protons (- OCH ₃ at C-2)
~ 3.80	Singlet	3H	Methoxy protons (- OCH ₃ at C-5)
~ 3.70	Singlet	2H	Methylene protons (- CH ₂ CN)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for **2,5-Dimethoxyphenylacetonitrile** in CDCl₃ are outlined below, based on typical values for substituted benzene rings and nitriles.[2][3]



Chemical Shift (δ, ppm)	Assignment
~ 154	C-2 (Aromatic, attached to -OCH₃)
~ 153	C-5 (Aromatic, attached to -OCH₃)
~ 118	C≡N (Nitrile)
~ 115	C-1 (Aromatic, attached to -CH ₂ CN)
~ 114	C-6 (Aromatic)
~ 113	C-4 (Aromatic)
~ 112	C-3 (Aromatic)
~ 56	-OCH₃ (at C-2)
~ 55	-OCH₃ (at C-5)
~ 23	-CH ₂ CN (Methylene)

IR (Infrared) Spectroscopy Data

The IR spectrum indicates the presence of specific functional groups. The characteristic absorption bands expected for **2,5-Dimethoxyphenylacetonitrile** are listed below.[4][5]

Wavenumber (cm⁻¹)	Intensity	Functional Group
~ 3100-3000	Medium	Aromatic C-H Stretch
~ 2950-2850	Medium	Aliphatic C-H Stretch (-CH ₂ -and -OCH ₃)
~ 2250-2240	Medium, Sharp	C≡N Stretch (Nitrile)
~ 1600, 1500	Medium-Strong	Aromatic C=C Bending
~ 1250-1200	Strong	Aryl-O Stretch (Asymmetric)
~ 1050-1020	Strong	Aryl-O Stretch (Symmetric)

MS (Mass Spectrometry) Data



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is based on the Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI).[6]

m/z	Relative Intensity	Assignment
177.2	High	[M] ⁺ (Molecular Ion)
162	High	[M - CH ₃]+
134	Medium	[M - CH ₃ - CO] ⁺
107	Medium	[C ₇ H ₇ O] ⁺
91	Medium	[C ₇ H ₇]+ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of 2,5 Dimethoxyphenylacetonitrile is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds are common.



 Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A few milligrams of 2,5 Dimethoxyphenylacetonitrile are ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this powder is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC). In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization EI).
- Instrumentation: A GC-MS system is used, comprising a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).
- Mass Analysis: The resulting positively charged fragments are accelerated and separated in the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection and Data Representation: The abundance of each fragment is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity

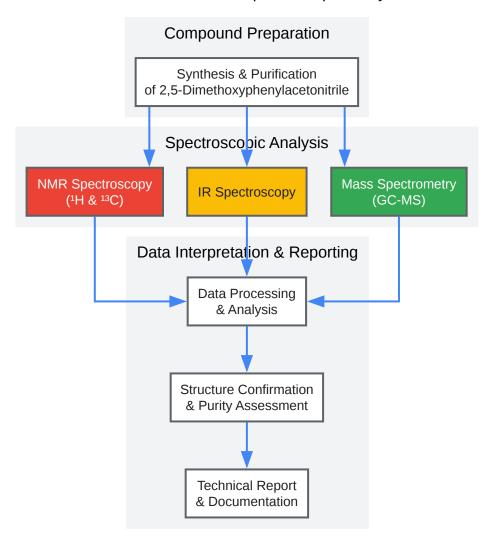


versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2,5-Dimethoxyphenylacetonitrile**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.



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